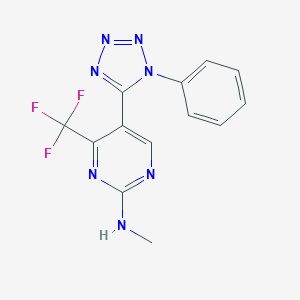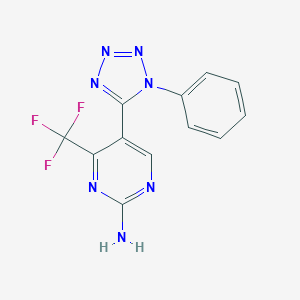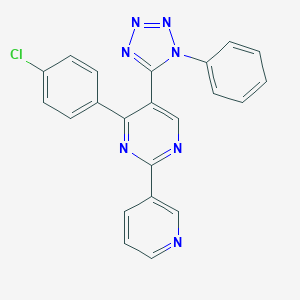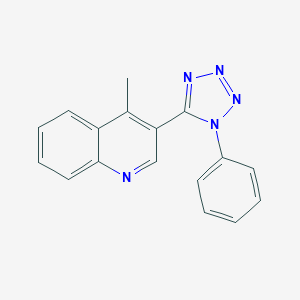
N,2-Diphenyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Diphenyl-N-methylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the class of amides and has a molecular formula of C16H17NO. DPA is widely used in the field of chemistry and biochemistry due to its unique properties, including its ability to act as a chiral auxiliary and its ability to form complexes with metal ions.
Mécanisme D'action
The mechanism of action of N,2-Diphenyl-N-methylpropanamide is not fully understood, but it is believed to act as a ligand, forming complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity. N,2-Diphenyl-N-methylpropanamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N,2-Diphenyl-N-methylpropanamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of cholinesterase enzymes. This inhibition can lead to increased levels of acetylcholine, which can have both positive and negative effects on the body, depending on the concentration and location of the increased acetylcholine. N,2-Diphenyl-N-methylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N,2-Diphenyl-N-methylpropanamide in lab experiments is its ability to act as a chiral auxiliary, promoting enantioselective reactions. N,2-Diphenyl-N-methylpropanamide is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, N,2-Diphenyl-N-methylpropanamide has some limitations, including its potential toxicity and the limited availability of high-purity N,2-Diphenyl-N-methylpropanamide.
Orientations Futures
There are many potential future directions for research involving N,2-Diphenyl-N-methylpropanamide, including its use in the synthesis of new pharmaceuticals and materials. Additionally, further studies are needed to fully understand the mechanism of action of N,2-Diphenyl-N-methylpropanamide and its potential therapeutic applications. There is also potential for N,2-Diphenyl-N-methylpropanamide to be used in the development of new catalysts and other materials with unique properties.
Méthodes De Synthèse
The synthesis of N,2-Diphenyl-N-methylpropanamide can be achieved through various methods, including the reaction of benzophenone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of benzophenone with methyl iodide in the presence of a base such as potassium carbonate. Both methods yield high purity N,2-Diphenyl-N-methylpropanamide, which can be further purified through recrystallization.
Applications De Recherche Scientifique
N,2-Diphenyl-N-methylpropanamide has been extensively studied in the field of asymmetric synthesis, where it is used as a chiral auxiliary to promote enantioselective reactions. N,2-Diphenyl-N-methylpropanamide has also been used in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs. Additionally, N,2-Diphenyl-N-methylpropanamide has been used in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propriétés
Nom du produit |
N,2-Diphenyl-N-methylpropanamide |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-methyl-N,2-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-13(14-9-5-3-6-10-14)16(18)17(2)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
UYKGMSGXMHDUJG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)

![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)



